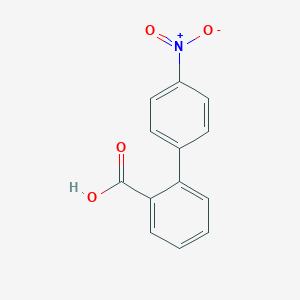

2-(4-Nitrophenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKKQTQLZURECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293030 | |

| Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18211-41-1 | |

| Record name | 18211-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-nitrophenyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The document details two prominent and effective methods for its preparation: the Ullmann Condensation and the Suzuki-Miyaura Coupling. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with detailed experimental protocols, comparative data, and a clear understanding of the underlying chemical principles.

Introduction

This compound is a biphenyl derivative characterized by a carboxylic acid group and a nitro group on adjacent phenyl rings. This substitution pattern makes it a valuable precursor for the synthesis of a variety of complex organic molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up pathways to a diverse range of heterocyclic compounds and other derivatives with potential biological activity. The carboxylic acid moiety provides a handle for amide bond formation and other transformations.

This guide will explore two powerful synthetic strategies for the construction of the biaryl scaffold of this compound: the classic copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are presented below, each with its distinct advantages and considerations.

Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of carbon-carbon bonds between two aryl halides, catalyzed by copper.[1] While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications have improved its applicability.[1] For the synthesis of this compound, this reaction typically involves the coupling of a 2-halobenzoic acid with a nitro-substituted aryl halide.[1]

Reaction Scheme:

The mechanism is believed to proceed through the formation of an organocopper intermediate.[1] Despite its historical significance, the Ullmann condensation can be limited by the high reaction temperatures and the need for stoichiometric amounts of copper, which can affect functional group tolerance.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide. This method generally offers higher yields, milder reaction conditions, and greater functional group tolerance compared to the Ullmann condensation. For the synthesis of this compound, this involves the coupling of a 2-halobenzoic acid with 4-nitrophenylboronic acid.

Reaction Scheme:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Ullmann condensation and Suzuki-Miyaura coupling.

Ullmann Condensation Protocol

This protocol is adapted from a general procedure for the synthesis of N-phenylanthranilic acid and is applicable to the synthesis of this compound.

Materials:

-

2-Bromobenzoic acid

-

1-Iodo-4-nitrobenzene

-

Copper powder (activated)

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

-

Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

Filter the mixture through a pad of celite to remove the copper catalyst and other insoluble materials.

-

Acidify the filtrate to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

-

2-Bromobenzoic acid

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (or another suitable base like sodium carbonate or cesium carbonate)

-

1,4-Dioxane (or another suitable solvent like toluene or DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and the chosen base (e.g., potassium carbonate, 2.0 eq).

-

Add the palladium catalyst, which can be a pre-formed complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), or generated in situ by adding palladium(II) acetate (0.03 eq) and a ligand such as triphenylphosphine (0.12 eq).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | White to off-white crystalline powder |

| 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | 249.01 | Yellow crystalline solid |

| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | Yellow to brown powder |

| Potassium Carbonate | K₂CO₃ | 138.21 | White hygroscopic powder |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | Yellow-brown to orange powder |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉NO₄ |

| Molar Mass | 243.21 g/mol [1] |

| Appearance | Pale yellow solid |

| Melting Point | 224-226 °C |

| ¹H NMR (DMSO-d₆, δ) | ~13.1 (s, 1H, COOH), 8.3 (d, 2H), 7.8-7.5 (m, 6H) |

| ¹³C NMR (DMSO-d₆, δ) | ~168 (C=O), 148, 147, 140, 132, 131, 130, 129, 128, 124 |

| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch), 1690 (C=O stretch), 1520 & 1350 (NO₂ stretch) |

Note: The spectroscopic data provided are approximate values based on structurally similar compounds and may vary slightly depending on the solvent and experimental conditions.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

// Nodes A [label="2-Halobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="1-Iodo-4-nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Copper Catalyst\n(Cu powder)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Base\n(K₂CO₃)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="Solvent\n(DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Reaction Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Reflux\n(150-160 °C)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Workup\n(Acidification & Filtration)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Crude Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Recrystallization\n(Ethanol/Water)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> F; B -> F; C -> F; D -> F; E -> F; F -> G -> H -> I -> J -> K; } .dot Caption: Ullmann Condensation Workflow.

// Nodes A [label="2-Bromobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="4-Nitrophenylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Palladium Catalyst\n(e.g., Pd(OAc)₂/PPh₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Base\n(e.g., K₂CO₃)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; E [label="Solvent\n(Dioxane/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Reaction Mixture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Heating\n(80-100 °C)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Workup\n(Extraction)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Crude Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Column Chromatography", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> F; B -> F; C -> F; D -> F; E -> F; F -> G -> H -> I -> J -> K; } .dot Caption: Suzuki-Miyaura Coupling Workflow.

// Nodes Pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="2-Bromobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdXLn [label="Ar-Pd(II)-X\n(Ln)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="4-Nitrophenylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; ArPdArLn [label="Ar-Pd(II)-Ar'\n(Ln)", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ArAr [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> ArPdXLn [label=" Oxidative\n Addition", fontcolor="#5F6368"]; ArX -> ArPdXLn [style=dashed, arrowhead=none]; ArPdXLn -> ArPdArLn [label=" Transmetalation", fontcolor="#5F6368"]; ArBOH2 -> ArPdArLn [style=dashed, arrowhead=none]; Base -> ArPdArLn [style=dashed, arrowhead=none]; ArPdArLn -> Pd0 [label=" Reductive\n Elimination", fontcolor="#5F6368"]; ArPdArLn -> ArAr [style=dashed, arrowhead=open]; } .dot Caption: Suzuki-Miyaura Catalytic Cycle.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of this compound. The Ullmann condensation represents a classic approach, while the Suzuki-Miyaura coupling offers a more modern, versatile, and often higher-yielding alternative. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The provided experimental protocols and comparative data serve as a valuable resource for chemists and researchers in the synthesis of this important chemical intermediate and its derivatives. Further optimization of the presented conditions may be necessary to achieve the desired yield and purity for specific applications.

References

A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid

Introduction

2-(4-Nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a biaryl carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, featuring a nitro-substituted phenyl ring linked to a benzoic acid moiety, provides two distinct and versatile functional groups for a wide array of chemical transformations. The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, as this scaffold is capable of binding to multiple biological targets.[1] This technical guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Detailed experimental data for the primary physical properties of this compound are not extensively reported in the available literature. However, its fundamental identifiers are well-established.

| Property | Value | Reference |

| CAS Number | 18211-41-1 | [1] |

| Molecular Formula | C₁₃H₉NO₄ | |

| Molecular Weight | 243.21 g/mol | [1] |

| InChI Key | IVKKQTQLZURECG-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Analysis

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.4-8.4 ppm). The protons on the nitrophenyl ring would likely appear as two distinct doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would show more complex splitting patterns. - Carboxylic Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may not be observed depending on the solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon: A signal for the carboxylic acid carbon (C=O) typically appears in the δ 165-175 ppm range. - Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon attached to the nitro group (C-NO₂) would be significantly downfield, while the quaternary carbons of the biaryl linkage would also be distinct. |

| IR Spectroscopy | - O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range. - C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹. - N-O Stretch (NO₂): Two strong, characteristic absorptions for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. - C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243.21). - Fragmentation: Characteristic fragmentation patterns would include the loss of -OH (m/z = 226), -COOH (m/z = 198), and -NO₂ (m/z = 197). |

Chemical Reactivity and Key Transformations

The dual functionality of this compound allows for selective modifications at either the nitro group or the carboxylic acid group.

Reduction of the Nitro Group

A common and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 2-(4-aminophenyl)benzoic acid. This reaction opens pathways to further derivatization, such as amide or sulfonamide formation. Common reducing agents include:

-

Catalytic hydrogenation with Palladium on carbon (Pd/C) and a hydrogen source.[1]

-

Tin(II) chloride (SnCl₂) in the presence of a strong acid.[1]

-

Iron (Fe) powder in an acidic medium like acetic acid or dilute HCl.[1]

Figure 1. Reduction of the nitro group to form an amino derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides. These reactions are fundamental for modifying the compound's physicochemical properties.

-

Esterification: Can be achieved by reacting with an alcohol under acidic conditions (e.g., Fischer esterification).

-

Amidation: A more efficient route involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide with high efficiency.[1] Direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a common method.[1]

Figure 2. General reactivity of the carboxylic acid functional group.

Synthetic Methodologies

The key challenge in synthesizing this compound is the formation of the C-C bond between the two aromatic rings.

Classical Route: Ullmann Condensation

The Ullmann reaction is a classic method for forming biaryl compounds, involving the copper-catalyzed coupling of two aryl halides at high temperatures.[1][2] While effective, this method often requires harsh conditions and stoichiometric amounts of copper.

-

To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), potassium carbonate (2.5 eq), and copper powder (2.0 eq).

-

The flask is flushed with an inert gas (e.g., Nitrogen or Argon).

-

High-boiling point solvent such as DMF or nitrobenzene is added, and the mixture is heated to 180-200 °C with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered to remove copper salts.

-

The filtrate is washed with dilute HCl to remove basic impurities and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Figure 3. Workflow for a representative Ullmann condensation synthesis.

Modern Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a more modern and versatile method that utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid in the presence of a base.[3] This reaction typically proceeds under milder conditions with higher functional group tolerance compared to the Ullmann reaction.

-

In a reaction vessel, dissolve 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).[4]

-

Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (4-12 hours).

-

After cooling, acidify the mixture with dilute HCl to protonate the product.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate the solvent, and purify the crude solid by column chromatography or recrystallization.

Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: The core structure is a key component in the synthesis of more complex molecules with potential biological activity. The related 2-(4-methylphenyl)benzoic acid, for example, is a crucial intermediate in the industrial synthesis of "Sartans," a major class of antihypertensive drugs.[1] The ability to reduce the nitro group to an amine allows for its use as a scaffold to build diverse molecular libraries for drug screening.

-

Dye and Pigment Industry: Aromatic nitro compounds are foundational in the production of dyes. The chromophoric properties of the nitrophenyl group can be utilized in the synthesis of various colorants.

-

Materials Science: The electronic properties imparted by the electron-withdrawing nitro group make this and similar molecules candidates for the design of functional materials with specific optical or electronic characteristics.

Conclusion

This compound is a valuable chemical building block characterized by its dual functionality. While detailed physical property data is sparse, its chemical reactivity is well-understood and predictable. The ability to selectively manipulate both the carboxylic acid and the nitro group, combined with robust modern synthetic routes like the Suzuki-Miyaura coupling, ensures its continued importance as an intermediate in the development of pharmaceuticals, dyes, and advanced materials.

References

Spectroscopic and Analytical Profile of 2-(4-nitrophenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-(4-nitrophenyl)benzoic acid. This biphenyl carboxylic acid derivative is of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and further application in research and development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉NO₄ |

| Molecular Weight | 243.21 g/mol [1] |

| CAS Number | 18211-41-1[1] |

| Appearance | Expected to be a solid |

| Melting Point | Not available in the provided search results |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents. |

Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display complex multiplets in the aromatic region due to the coupling between the protons of the two phenyl rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.30 | Doublet | 2H | Protons ortho to the nitro group |

| ~7.80 | Doublet | 2H | Protons meta to the nitro group |

| ~7.40 - 7.60 | Multiplet | 4H | Protons on the benzoic acid phenyl ring |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | -COOH |

| ~148 | C-NO₂ |

| ~120 - 145 | Aromatic carbons |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1520 and ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~850 | Strong | C-N stretch (nitroaromatic) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 243 | [M]⁺ (Molecular ion) |

| 226 | [M - OH]⁺ |

| 197 | [M - NO₂]⁺ |

| 181 | [M - COOH - H]⁺ |

| 152 | [C₁₂H₈]⁺ (Biphenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids due to its ability to dissolve the sample and the downfield shift of the acidic proton.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

The acidic proton of the carboxylic acid can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -COOH proton signal to disappear due to H-D exchange.[2]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No specific sample preparation is typically needed for a solid sample when using an ATR-FTIR spectrometer. Ensure the sample is dry.

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with reference spectra if available.

-

Alternative Methodology (KBr Pellet):

-

Sample Preparation:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Ionization:

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

References

2-(4-nitrophenyl)benzoic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The document details its chemical identifiers, physicochemical properties, and key synthetic and derivatization methodologies. Particular focus is given to established synthetic routes such as the Ullmann condensation and Suzuki-Miyaura coupling, as well as the synthetically crucial reduction of its nitro group. This guide is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identifiers and Properties

This compound is a bifunctional molecule featuring a biphenyl scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] The presence of both a carboxylic acid and a nitro group allows for a wide array of chemical modifications.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 18211-41-1[1] |

| Molecular Formula | C₁₃H₉NO₄[1] |

| Molecular Weight | 243.21 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, 2-carboxy-4'-nitro biphenyl |

| InChI Key | IVKKQTQLZURECG-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 2-Nitrobenzoic acid (CAS 552-16-9) | Value for 4-Nitrobenzoic acid (CAS 62-23-7) |

| Melting Point | Data not available | 146-148 °C | 237-240 °C |

| Boiling Point | Data not available | Data not available | Sublimes |

| Acidity (pKa) | Predicted data not available | Data not available | 3.41 (in water) |

| Solubility | Data not available | Data not available | <0.1 g/100 mL in water at 26 °C |

Experimental Protocols

The synthesis of this compound can be approached through several established cross-coupling methodologies. Below are generalized protocols for the Ullmann condensation and Suzuki-Miyaura coupling, which are common methods for forming the biaryl C-C bond central to this molecule's structure.

Synthesis via Ullmann Condensation

The Ullmann reaction is a classical method for creating biaryl compounds through the copper-catalyzed coupling of aryl halides.[1]

-

Reaction Principle: A 2-halobenzoic acid derivative is coupled with a nitro-substituted aryl halide in the presence of a copper catalyst at elevated temperatures.

-

Starting Materials:

-

2-Bromobenzoic acid or 2-Iodobenzoic acid

-

1-Bromo-4-nitrobenzene or 1-Iodo-4-nitrobenzene

-

Copper powder or a copper(I) salt (e.g., CuI)

-

A high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene)

-

A base (e.g., K₂CO₃ or KOH)

-

-

Generalized Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the 2-halobenzoic acid, the nitro-substituted aryl halide, and the base.

-

Add the copper catalyst to the mixture.

-

Add the solvent and heat the mixture to a high temperature (typically >180 °C) with vigorous stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into acidified water to precipitate the crude product.

-

Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

-

Reaction Principle: This method would involve the coupling of a boronic acid derivative of either the benzoic acid or the nitrobenzene moiety with a halide of the other.

-

Starting Materials:

-

(2-Carboxyphenyl)boronic acid and 1-bromo-4-nitrobenzene OR 2-Bromobenzoic acid and (4-nitrophenyl)boronic acid

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

A solvent system (e.g., toluene/water, dioxane/water, or DMF)

-

-

Generalized Procedure:

-

In a reaction flask, dissolve the boronic acid derivative and the aryl halide in the chosen solvent system.

-

Add the base to the mixture.

-

Purge the mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and ligand (if separate).

-

Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere for several hours, monitoring by TLC.

-

After completion, cool the mixture and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Reduction of the Nitro Group

A common and synthetically useful transformation of this compound is the reduction of the nitro group to an amino group, yielding 2-(4-aminophenyl)benzoic acid.[1]

-

Reaction Principle: The nitro group is reduced to a primary amine using a suitable reducing agent.

-

Reagents:

-

This compound

-

Reducing agent:

-

Solvent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation; acidic aqueous solution for chemical reduction)

-

-

Generalized Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the mixture through celite to remove the catalyst.

-

Evaporate the solvent to obtain the crude 2-(4-aminophenyl)benzoic acid.

-

Purify by recrystallization if necessary.

-

Spectroscopic Data (Reference)

-

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-phenyl-2-nitrobenzoic acid, distinct signals for the aromatic protons are observed in DMSO-d₆. For this compound, one would expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR: The ¹³C NMR spectrum would show signals for the carboxyl carbon (around δ 165-175 ppm) and multiple signals in the aromatic region (δ 120-150 ppm).

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups. A broad O-H stretching band would be expected around 2500-3300 cm⁻¹, a C=O stretching band around 1700 cm⁻¹, and asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Mandatory Visualizations

// Nodes for Reactants r1 [label="2-Bromobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; r2 [label="(4-nitrophenyl)boronic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for the central process process [label="Suzuki-Miyaura\nCoupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for the Product p1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Catalysts and Reagents cat [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(e.g., Toluene/H₂O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges r1 -> process; r2 -> process; cat -> process; base -> process; solvent -> process; process -> p1; } .dot Caption: Proposed Suzuki-Miyaura synthesis of this compound.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; process [label="Reduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-(4-aminophenyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="H₂ / Pd/C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="SnCl₂ / HCl", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent3 [label="Fe / Acetic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_label [label="Reducing Agent", shape=plaintext, fontcolor="#5F6368"];

// Edges start -> process; process -> product; reagent1 -> process; reagent2 -> process; reagent3 -> process;

// Invisible edges for alignment {rank=same; reagent1; reagent2; reagent3; reagent_label} reagent_label -> reagent1 [style=invis]; reagent_label -> reagent2 [style=invis]; reagent_label -> reagent3 [style=invis]; } .dot Caption: Workflow for the reduction of this compound.

References

A Theoretical and Spectroscopic Guide to 2-(4-Nitrophenyl)benzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The presence of the nitro group and the carboxylic acid moiety on a flexible biphenyl scaffold imparts unique electronic and structural properties that are of significant interest for designing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical studies, structural characteristics, and spectroscopic properties of this compound and its closely related analogs. Due to the limited availability of direct theoretical studies on this compound, this guide draws upon experimental data and computational studies of similar compounds to provide a predictive framework for its behavior.

Molecular Structure and Conformation

The conformation of this compound is determined by the rotational freedom around the C-C bond connecting the two phenyl rings. Steric hindrance between the ortho-substituents on the two rings and electronic effects of the nitro and carboxylic acid groups play a crucial role in defining the dihedral angle between the phenyl rings.

For this compound, it is anticipated that intramolecular hydrogen bonding between the carboxylic acid group and the nitro group is unlikely due to their positions. The conformation will likely be a balance between the steric repulsion of the ortho-hydrogen on the benzoic acid ring and the pi-conjugation that would favor planarity.

Spectroscopic Properties: A Comparative Analysis

Spectroscopic techniques are essential for characterizing the structure and electronic properties of this compound. By comparing its expected spectral features with those of known nitrobenzoic acid isomers, we can gain valuable insights.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound will be characterized by the vibrational modes of the carboxylic acid group, the nitro group, and the biphenyl backbone. A detailed experimental and theoretical study on 2-, 3-, and 4-nitrobenzoic acids provides a basis for assigning these vibrational bands.[2]

Key Expected Vibrational Modes:

-

Carboxylic Acid Group:

-

O-H stretching: A broad band is expected in the region of 3300-2500 cm⁻¹.

-

C=O stretching: A strong absorption band around 1700-1680 cm⁻¹.

-

-

Nitro Group:

-

Asymmetric stretching (ν_as(NO₂)): A strong band typically appears in the 1550-1500 cm⁻¹ region.

-

Symmetric stretching (ν_s(NO₂)): A medium to strong band is expected around 1350-1300 cm⁻¹.

-

-

Aromatic Rings:

-

C-H stretching: Bands above 3000 cm⁻¹.

-

C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region.

-

The exact positions of these bands will be influenced by the substitution pattern and the conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the protons and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts for 2-, 3-, and 4-nitrobenzoic acids have shown good correlation with experimental data.[2]

Expected NMR Features:

-

¹H NMR: The protons on the two aromatic rings will appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

-

¹³C NMR: The carbon signals will also be in the aromatic region, with the carboxyl carbon appearing at a higher chemical shift (around 165-175 ppm). The carbons attached to the nitro group will also be significantly deshielded.

The following table summarizes the calculated and experimental ¹H and ¹³C NMR chemical shifts for the isomers of nitrobenzoic acid, which can serve as a reference for predicting the spectra of this compound.[2]

| Compound | ¹H Chemical Shifts (ppm) - Experimental | ¹³C Chemical Shifts (ppm) - Experimental |

| 2-Nitrobenzoic Acid | 7.72 (t), 7.82 (d), 8.21 (d), 10.7 (s, COOH) | 124.7, 130.3, 132.8, 134.8, 147.9, 166.1 |

| 3-Nitrobenzoic Acid | 7.81 (t), 8.42 (d), 8.52 (d), 8.81 (s), 11.0 (s, COOH) | 123.5, 127.8, 130.9, 134.7, 148.1, 164.8 |

| 4-Nitrobenzoic Acid | 8.01 (d), 8.25 (d), 11.2 (s, COOH) | 124.1, 130.9, 138.9, 149.8, 165.2 |

Data from a study on nitrobenzoic acids.[2]

Theoretical Calculations: Methodology and Application

While specific theoretical data for this compound is sparse, the methodologies employed for related molecules provide a clear roadmap for future computational studies. Density Functional Theory (DFT) is a widely used method for predicting molecular properties.

Computational Protocol for Structural and Spectroscopic Analysis

A typical computational workflow for investigating the properties of this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step is crucial to find the most stable conformation of the molecule.

-

Frequency Calculations: Vibrational frequencies would be calculated at the optimized geometry to predict the IR and Raman spectra. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface.

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts.

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic transitions and reactivity of the molecule.

The following diagram illustrates a typical computational workflow for theoretical analysis.

Caption: Computational workflow for theoretical analysis.

Potential Signaling Pathways and Drug Development Implications

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The specific substitution pattern of this compound, with its hydrogen bond donors and acceptors, suggests potential interactions with biological macromolecules. For instance, related nitroaromatic compounds have been investigated for their roles in various signaling pathways, often after reduction of the nitro group to an amine.

The reduction of the nitro group to an amino group is a common transformation that can dramatically alter the biological activity of the molecule.[3] This transformation can be achieved through various chemical methods or potentially through enzymatic pathways in vivo.

The following diagram illustrates a hypothetical pathway involving the metabolic activation of this compound.

Caption: Hypothetical metabolic activation pathway.

Conclusion

This technical guide has provided a theoretical and spectroscopic overview of this compound by leveraging data from closely related compounds. While direct experimental and computational studies on this specific molecule are encouraged to validate the predictions made herein, this guide serves as a valuable resource for researchers interested in its synthesis, characterization, and potential applications. The provided methodologies and comparative data offer a solid foundation for future investigations into this intriguing molecule.

References

An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-nitrophenyl)benzoic acid (also known as 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document also provides context through available data on structurally similar compounds. Furthermore, it outlines a detailed, industry-standard experimental protocol for determining the equilibrium solubility of such compounds.

Data Presentation: Solubility of this compound and Related Compounds

For reference and comparative purposes, the following table summarizes the solubility of a structurally related and more extensively studied compound, 4-nitrobenzoic acid. It is crucial to note that while this data provides an indication of the potential solubility behavior, the actual solubility of this compound will differ due to structural variations.

Table 1: Solubility Data for 4-Nitrobenzoic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | <0.1 g/100 mL | 26 |

| Water | 0.42 g/L | 20 |

| Methanol | 1 g / 12 mL | Not Specified |

| Ethanol | 1 g / 110 mL | Not Specified |

| Acetone | 1 g / 20 mL | Not Specified |

| Chloroform | 1 g / 150 mL | Not Specified |

| Ether | 1 g / 45 mL | Not Specified |

| Benzene | Slightly Soluble | Not Specified |

| Carbon Disulfide | Slightly Soluble | Not Specified |

| Petroleum Ether | Insoluble | Not Specified |

Note: This data is for 4-nitrobenzoic acid and should be used as a qualitative reference only for this compound.

Experimental Protocols: Determining Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method .[3][4] This method is considered the gold standard and is recommended for its accuracy and ability to achieve true thermodynamic equilibrium.[4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until the solution reaches saturation and the concentration of the dissolved solid in the solvent becomes constant. This constant concentration represents the equilibrium solubility.

Detailed Methodology

1. Materials and Equipment:

-

Test Compound: Solid form of this compound.

-

Solvents: A range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetone, etc.).[5]

-

Incubator shaker or a temperature-controlled agitator.

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

Analytical balance.

-

Vials or flasks with secure caps.

-

Calibrated pipettes and tips.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis.

2. Procedure:

-

Preparation: Prepare the desired solvent systems. For aqueous solubility, buffer solutions (e.g., PBS) at various pH values are often used.[5]

-

Addition of Excess Solid: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a vial or flask.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a syringe filter. It is important to ensure the filter material does not adsorb the solute.

-

-

Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant. Dilute the sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

3. Confirmation of Equilibrium: To confirm that equilibrium has been achieved, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). If the measured solubility values are consistent over the later time points, it indicates that equilibrium has been reached.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of nitro-substituted benzoic acids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the properties, experimental protocols, and key applications of these compounds, with a focus on quantitative data and practical methodologies.

Introduction to Nitro-Substituted Benzoic Acids

Nitro-substituted benzoic acids are a class of organic compounds that feature a benzoic acid structure with one or more nitro groups (–NO₂) attached to the benzene ring. The three common isomers are 2-nitrobenzoic acid (ortho-), 3-nitrobenzoic acid (meta-), and 4-nitrobenzoic acid (para-).[1][2] These compounds are of significant commercial and research interest, primarily serving as versatile intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals.[1][3] The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the benzoic acid moiety, most notably increasing its acidity compared to the parent benzoic acid.[2][4] Their utility in drug development stems from their role as precursors to various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and anesthetics.[3][5]

Physical Characteristics

The physical properties of nitrobenzoic acid isomers vary based on the position of the nitro group. These differences are critical for their separation, purification, and application in various synthetic pathways.

| Property | 2-Nitrobenzoic Acid (ortho-) | 3-Nitrobenzoic Acid (meta-) | 4-Nitrobenzoic Acid (para-) |

| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol [1] | 167.12 g/mol [1] | 167.12 g/mol [1] |

| Appearance | Yellowish-white crystals[1][6] | Off-white to yellowish-white crystals[1][7] | Pale yellow crystalline compound[5] |

| Melting Point | 146–148 °C[1] | 139–141 °C[1][8] | 237–242 °C[1] |

| Density | ~1.58 g/cm³[1] | ~1.49 g/cm³[1] | ~1.58 g/cm³[1] |

| pKa (in water) | ~2.16–2.17[1][9] | ~3.45–3.47[1][8][9] | ~3.41–3.44[1][9] |

| Water Solubility | ~6.8–7.8 g/L[1] | ~0.24 g/100 mL (15 °C)[1][8] | <0.1 g/100 mL (26 °C)[1] |

| Solubility in Ethanol | Soluble | Soluble | Soluble |

| Solubility in Ether | Soluble | Soluble[7] | Soluble[10] |

| Solubility in Chloroform | Soluble[7] | Soluble[7] | Slightly soluble[10] |

Chemical Characteristics

Acidity

The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid functional group by stabilizing the resulting carboxylate anion.[2] Consequently, all three isomers of nitrobenzoic acid are more acidic than benzoic acid (pKa ≈ 4.2).

The position of the nitro group has a significant impact on the acidity:

-

2-Nitrobenzoic acid is the strongest acid among the three isomers. This is due to the "ortho effect," where the proximity of the nitro group to the carboxylic acid group provides additional stabilization to the conjugate base, possibly through intramolecular hydrogen bonding.[11]

-

4-Nitrobenzoic acid is slightly more acidic than 3-nitrobenzoic acid .[9][12] This is because the nitro group at the para position can more effectively withdraw electron density from the carboxylate group through resonance, thus stabilizing the conjugate base.

References

- 1. NITROBENZOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. fiveable.me [fiveable.me]

- 3. nbinno.com [nbinno.com]

- 4. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 12. quora.com [quora.com]

An In-depth Technical Guide to Potential Research Areas for 2-(4-Nitrophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Compound: 2-(4-Nitrophenyl)benzoic Acid

2.1 Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₉NO₄

-

Molecular Weight: 243.22 g/mol

-

Appearance: Expected to be a solid at room temperature.

-

Key Features: The molecule possesses a biphenyl backbone with a carboxylic acid group at the 2-position and a nitro group at the 4'-position. The biphenyl-2-carboxylic acid moiety is a well-established pharmacophore found in various approved drugs, suggesting a favorable structural motif for biological activity.[1][2][3][4][5]

2.2 Synthesis

The synthesis of this compound can be achieved through several established cross-coupling methodologies. The two primary routes are the Ullmann condensation and the Suzuki-Miyaura coupling.

2.2.1 Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a suitable coupling partner.[6][7][8][9] For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzoic acid with a nitro-substituted aryl halide.[6]

2.2.2 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[10][11][12][13] This method is widely used for the creation of biaryl compounds and offers mild reaction conditions and high functional group tolerance.[12]

Potential Research Areas and Corresponding Experimental Protocols

Based on the biological activities observed in structurally related compounds and derivatives, the following areas are proposed for investigation.

3.1 Antimicrobial Activity

Derivatives of this compound, such as those incorporating 1,3,4-oxadiazole and thioureide moieties, have demonstrated antimicrobial effects.[14][15][16][17][18] This suggests that the parent compound may also possess intrinsic antibacterial or antifungal properties.

3.1.1 Proposed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][6][10]

-

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Positive control (bacterial culture in broth without the compound).

-

Negative control (broth only).

-

Standard antibiotic (e.g., ampicillin, ciprofloxacin).

-

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in the microtiter plate wells using MHB.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

3.2 Anticancer Activity

Nitroaromatic compounds have been investigated for their potential as anticancer agents.[19][20][21][22][23][24] The cytotoxic effects of this compound against various cancer cell lines should be evaluated.

3.2.1 Proposed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][11][19][25]

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Positive control (e.g., doxorubicin).

-

Vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

3.3 Anti-inflammatory Activity

The biphenyl-2-carboxylic acid scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs). Investigating the potential of this compound to inhibit cyclooxygenase (COX) enzymes is a logical starting point.[19][21][26][27][28]

3.3.1 Proposed Experimental Protocol: COX-2 Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[20][21][22][26][27][28]

-

Materials:

-

COX-2 enzyme (human recombinant).

-

Arachidonic acid (substrate).

-

Reaction buffer.

-

This compound stock solution.

-

COX-2 inhibitor standard (e.g., celecoxib).

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.

-

-

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of this compound or the standard inhibitor.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an EIA kit.

-

Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

-

Data Presentation

As no direct quantitative biological data for this compound has been identified in the reviewed literature, the following tables are presented as templates for organizing experimental results obtained from the proposed research areas.

Table 1: Antimicrobial Activity of this compound (Template)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined |

| Candida albicans | Data to be determined |

Table 2: Anticancer Activity of this compound (Template)

| Cell Line | IC₅₀ (µM) after 48h |

| MCF-7 (Breast Cancer) | Data to be determined |

| HCT-116 (Colon Cancer) | Data to be determined |

| A549 (Lung Cancer) | Data to be determined |

Table 3: Anti-inflammatory Activity of this compound (Template)

| Enzyme | IC₅₀ (µM) |

| COX-1 | Data to be determined |

| COX-2 | Data to be determined |

Visualizations

5.1 Proposed Synthetic Pathways

5.2 Proposed Research Workflow

References

- 1. scielo.br [scielo.br]

- 2. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 4. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [drugfuture.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. WO2016084078A1 - Antimicrobial preservative compositions - Google Patents [patents.google.com]

- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis

Introduction

2-(4-Nitrophenyl)benzoic acid is a versatile bifunctional organic compound that serves as a valuable precursor in the synthesis of various heterocyclic scaffolds. Its unique structure, featuring a nitro group positioned on one phenyl ring and a carboxylic acid on the other, makes it an ideal starting material for constructing fused ring systems. A primary application of this compound is in the synthesis of carbazole derivatives. The presence of the nitro group allows for reductive cyclization reactions, a key strategy in the formation of the carbazole core. This application is of significant interest to researchers in medicinal chemistry and materials science, as the carbazole motif is a key structural component in many biologically active molecules and functional organic materials.

One of the most effective methods for converting 2-nitrobiphenyls to carbazoles is the Cadogan reaction.[1][2] This reaction typically involves a deoxygenative cyclization of the nitro group, mediated by a trivalent phosphorus reagent such as triphenylphosphine or triethyl phosphite, to form the pyrrole ring of the carbazole system.[1][3]

Key Application: Synthesis of 9H-Carbazole-4-carboxylic Acid

A significant application of this compound is its conversion to 9H-carbazole-4-carboxylic acid. This transformation is achieved through a reductive cyclization process, as depicted in the reaction scheme below. This method provides a direct route to a functionalized carbazole, which can be further elaborated to access a variety of target molecules.

Experimental Protocols

Protocol 1: Synthesis of 9H-Carbazole-4-carboxylic Acid via Reductive Cyclization

This protocol is adapted from the general procedure for the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls.[1]

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

1,2,4-Trichlorobenzene (TCB) or other high-boiling solvent

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add triphenylphosphine (1.5 eq).

-

Under an inert atmosphere (Argon or Nitrogen), add a suitable high-boiling solvent such as 1,2,4-trichlorobenzene to achieve a substrate concentration of approximately 0.1 M.

-

Heat the reaction mixture to reflux (approximately 214 °C for TCB) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure (if volatile enough) or the product can be isolated by direct precipitation or extraction.

-

For purification, the crude product is subjected to silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9H-carbazole-4-carboxylic acid.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of 9H-Carbazole-4-carboxylic Acid

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Reagent | Triphenylphosphine (PPh₃) | 1.5 equivalents are typically used to ensure complete reduction of the nitro group. |

| Solvent | 1,2,4-Trichlorobenzene (TCB) | High-boiling point solvents are generally preferred to achieve higher yields in this type of cyclization.[1] |

| Reaction Temperature | Reflux (~214 °C) | The reaction is temperature-dependent, with higher temperatures favoring the cyclization.[1] |

| Reaction Time | 4 - 6 hours | Reaction progress should be monitored by TLC. |

| Expected Yield | 70-85% | Based on yields for similar substrates reported in the literature for the Cadogan reaction.[1] The actual yield may vary. |

| Product | 9H-Carbazole-4-carboxylic acid | - |

Visualizations

Caption: Synthetic pathway for 9H-carbazole-4-carboxylic acid.

References

Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(4-nitrophenyl)benzoic acid and its amino derivative, key intermediates in the development of various pharmaceutical compounds. The protocols are based on two robust and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Ullmann condensation.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The presence of the nitro group allows for further functionalization, most commonly through reduction to an amine, which can then be used in the synthesis of more complex molecules, including potential anti-inflammatory agents and other therapeutic compounds. This document outlines two reliable methods for the synthesis of the parent nitro compound and a subsequent protocol for its reduction.

Synthesis Protocols

Two primary methods for the synthesis of the target biaryl carboxylic acid are presented: the Palladium-Catalyzed Suzuki-Miyaura Coupling and the Copper-Catalyzed Ullmann Condensation.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In this protocol, 2-bromobenzoic acid is coupled with 4-nitrophenylboronic acid using a palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 1.00 g | 4.97 |

| 4-Nitrophenylboronic Acid | C₆H₆BNO₄ | 166.93 | 0.91 g | 5.47 |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.3 mg | 0.099 |

| SPhos | C₂₇H₃₁O₂P | 430.50 | 85.6 mg | 0.199 |

| Potassium Phosphate | K₃PO₄ | 212.27 | 2.11 g | 9.94 |

| Toluene | C₇H₈ | 92.14 | 20 mL | - |

| Water | H₂O | 18.02 | 2 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

To a dry round-bottom flask, add 2-bromobenzoic acid (1.00 g, 4.97 mmol), 4-nitrophenylboronic acid (0.91 g, 5.47 mmol), palladium(II) acetate (22.3 mg, 0.099 mmol, 2 mol%), SPhos (85.6 mg, 0.199 mmol, 4 mol%), and potassium phosphate (2.11 g, 9.94 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene (20 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 75-85%

Protocol 2: Ullmann Condensation for the Synthesis of N-(4-Nitrophenyl)anthranilic Acid

The Ullmann condensation provides an alternative route, forming a C-N bond between an aryl halide and an amine, catalyzed by copper. This protocol is adapted from a demonstrated synthesis of related N-aryl anthranilic acid derivatives.[1][2]

Experimental Workflow: Ullmann Condensation

Caption: Workflow for the Ullmann Condensation.

Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 1.38 g | 8.83 |